Bupivacaine Hydrochloride

説明

This compound is a long-acting, amide-type local anesthetic. Bupivicaine reversibly binds to specific sodium ion channels in the neuronal membrane, resulting in a decrease in the voltage-dependent membrane permeability to sodium ions and membrane stabilization; inhibition of depolarization and nerve impulse conduction; and a reversible loss of sensation.

This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1972 and is indicated for pain and has 16 investigational indications. This drug has a black box warning from the FDA.

Bupivacaine is only found in individuals that have used or taken this drug. It is a widely used local anesthetic agent. Bupivacaine blocks the generation and the conduction of nerve impulses, presumably by increasing the threshold for electrical excitation in the nerve, by slowing the propagation of the nerve impulse, and by reducing the rate of rise of the action potential. Bupivacaine binds to the intracellular portion of sodium channels and blocks sodium influx into nerve cells, which prevents depolarization. In general, the progression of anesthesia is related to the diameter, myelination and conduction velocity of affected nerve fibers. Clinically, the order of loss of nerve function is as follows: (1) pain, (2) temperature, (3) touch, (4) proprioception, and (5) skeletal muscle tone. The analgesic effects of Bupivicaine are thought to potentially be due to its binding to the prostaglandin E2 receptors, subtype EP1 (PGE2EP1), which inhibits the production of prostaglandins, thereby reducing fever, inflammation, and hyperalgesia.

See also: Bupivacaine (has active moiety); Levobupivacaine (related); this compound; Epinephrine Bitartrate (component of) ... View More ...

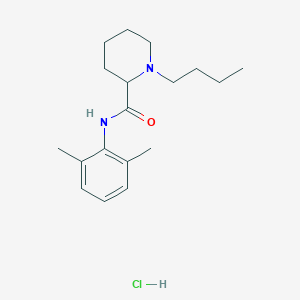

Structure

3D Structure of Parent

特性

IUPAC Name |

1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIEYLFHKZGLBNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0030877 | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18010-40-7, 14252-80-3, 15233-43-9 | |

| Record name | Bupivacaine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bupivacaine hydrochloride [JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bupivacaine hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bloqueina | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bupivacaine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bupivacaine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Fundamental Molecular and Cellular Pharmacodynamics of Bupivacaine Hydrochloride

Molecular Mechanisms of Action of Bupivacaine (B1668057) Hydrochloride

The principal mechanism of action of bupivacaine hydrochloride involves the blockade of voltage-gated sodium channels within the neuronal membrane. patsnap.comwikipedia.orghmdb.ca This action disrupts the normal process of nerve impulse transmission, leading to the anesthetic effect. patsnap.com

Voltage-Gated Sodium Channel Interactions

Bupivacaine's interaction with voltage-gated sodium channels is the cornerstone of its anesthetic properties. patsnap.comwikipedia.orgnih.govdrugbank.com These channels are crucial for the generation and propagation of action potentials, the electrical signals that travel along nerve fibers. patsnap.com

This compound diffuses across the neuronal membrane and binds to a specific receptor site on the intracellular portion of the voltage-gated sodium channel. patsnap.comwikipedia.orgneurosci.cn This binding site is located within the pore-forming alpha subunit of the channel. nih.gov Specifically, research involving point-directed mutagenesis has identified that the binding sites for bupivacaine are situated in the pore-lining transmembrane segment 6 (S6) of domains 1, 3, and 4 (D1-S6, D3-S6, D4-S6). neurosci.cn Residues such as N434 in D1-S6 and L1280 in D3-S6 appear to directly interact with the bupivacaine molecule within the ion-conducting pore. neurosci.cn This is in contrast to substances like tetrodotoxin, which bind to the extracellular surface of the sodium channel. nih.gov

The interaction of bupivacaine with voltage-gated sodium channels is described by state-dependent binding models, meaning the drug has different affinities for the channel depending on its conformational state (resting, open, or inactivated). nih.govnih.govresearchgate.net Bupivacaine exhibits a higher affinity for the open and inactivated states of the sodium channel compared to the resting state. nih.govresearchgate.net This "use-dependent" or "phasic" blockade means that channels that are more frequently opened, such as in rapidly firing neurons, are more susceptible to blockade by bupivacaine. drugbank.comnih.gov The drug binds with high affinity to the open state and also demonstrates slow, high-affinity binding to the inactivated state. nih.govresearchgate.net This stabilization of the inactivated state by bupivacaine reduces the number of channels available to return to the resting state and subsequently open, thus inhibiting nerve impulse transmission. nih.gov The slow dissociation of bupivacaine from the inactivated channel contributes to its long duration of action. ahajournals.org

| Channel State | Affinity of Bupivacaine | Significance |

| Resting | Low | Minimal block of nerves at rest. |

| Open (Activated) | High | Effective block of actively firing nerves. nih.gov |

| Inactivated | High | Prolongs the refractory period and contributes to the duration of action. nih.gov |

By binding to the intracellular side of the voltage-gated sodium channel, bupivacaine physically obstructs the channel pore, thereby preventing the influx of sodium ions into the neuron. patsnap.comwikipedia.orgnih.govdrugbank.com This influx of sodium is a critical step in the depolarization phase of an action potential. patsnap.com By inhibiting this influx, bupivacaine stabilizes the neuronal membrane, increases the threshold for electrical excitation, and ultimately prevents the generation and conduction of action potentials. patsnap.comnih.govt3db.ca This blockade of action potential propagation along the nerve fiber results in the interruption of pain signals. wikipedia.org

State-Dependent Binding Models

Modulation of Other Ion Channels

Bupivacaine has been shown to interact with and inhibit various types of calcium channels. drugbank.commedchemexpress.comnih.gov This includes L-type calcium channels. medchemexpress.com Research has also explored its effects on T-type calcium channels, suggesting their involvement in bupivacaine-induced neurotoxicity. semanticscholar.org Studies have shown that bupivacaine can increase intracellular calcium concentrations, and antagonists of T-type calcium channels can mitigate some of the adverse effects of bupivacaine on neuronal cells. semanticscholar.org Furthermore, bupivacaine's effects can be modulated by drugs that affect intracellular calcium release from the endoplasmic reticulum via ryanodine (B192298) receptors (RyR), indicating a complex interplay with calcium signaling pathways. nih.gov For instance, the RyR channel antagonist dantrolene (B1669809) sodium was found to increase the anesthetic potency of bupivacaine. nih.gov Bupivacaine also inhibits small-conductance calcium-activated potassium (SK) channels, with the degree of inhibition being dependent on the intracellular calcium concentration. nih.gov

| Ion Channel | Effect of Bupivacaine | Research Finding |

| Voltage-Gated Sodium Channels (e.g., SCN5A) | Potent block | IC₅₀ of 69.5 μM. medchemexpress.commedchemexpress.com |

| L-type Calcium Channels | Blockade | Contributes to overall pharmacological effects. medchemexpress.com |

| T-type Calcium Channels | Implicated in neurotoxicity | Antagonists reduce bupivacaine-induced cell injury. semanticscholar.org |

| Ryanodine Receptors (RyR) | Modulated by RyR-acting drugs | RyR channel antagonists can increase bupivacaine's potency. nih.gov |

| Small-conductance Calcium-activated Potassium (SK2) Channels | Reversible, dose-dependent inhibition | IC₅₀ of 16.5 μM. medchemexpress.comnih.gov |

Potassium Channel Modulation

Effects on Cellular Metabolic Processes

Bupivacaine significantly interferes with fundamental cellular metabolic processes, particularly those occurring within the mitochondria. These effects are a key component of its cellular toxicity.

Bupivacaine has been shown to impair mitochondrial energy metabolism through a dual mechanism. nih.gov It both uncouples mitochondrial oxidative phosphorylation and directly inhibits components of the respiratory chain. nih.govhres.ca

The uncoupling effect disrupts the link between electron transport and ATP synthesis, altering the mitochondrial membrane potential. hres.ca This action increases the proton permeability of the inner mitochondrial membrane, causing a proton leak that dissipates the proton motive force needed for ATP production. bmj.comhres.ca This effect is dose-dependent and can be enhanced by the presence of certain hydrophobic anions. bmj.com

In addition to uncoupling, bupivacaine directly inhibits respiratory chain complexes I and III. nih.gov This inhibition depresses cellular respiration and contributes to the reduction in ATP generation. nih.govhres.ca The combination of uncoupling and respiratory chain inhibition leads to mitochondrial dysfunction and an increase in the production of reactive oxygen species (ROS). nih.gov

Table 3: Bupivacaine's Dual Effects on Mitochondrial Respiration

| Mechanism | Description | Consequence | Reference |

|---|---|---|---|

| Uncoupling of Oxidative Phosphorylation | Acts as a protonophore, increasing proton leak across the inner mitochondrial membrane. | Dissipates proton gradient, reduces ATP synthesis, alters membrane potential. | bmj.comnih.govhres.ca |

| Respiratory Chain Inhibition | Directly inhibits Complex I and Complex III of the electron transport chain. | Depresses cellular respiration, enhances ROS production. | nih.gov |

Bupivacaine impairs the mitochondrial oxidation of fatty acids, a critical energy source for cardiac muscle. hres.ca This inhibition is thought to occur through the blockade of the carnitine-acylcarnitine translocase, also known as the carnitine transposition enzyme. hres.ca This enzyme is essential for transporting long-chain fatty acids into the mitochondrial matrix where β-oxidation occurs.

By inhibiting this transport system, bupivacaine prevents the breakdown of fatty acids to produce acetyl-CoA, thereby limiting a major pathway for myocardial energy supplementation. hres.ca This impairment of fatty acid metabolism is a significant factor contributing to the cardiotoxicity associated with bupivacaine. Studies using cardiac mitochondria have shown that bupivacaine inhibits respiration when fatty acid-derived substrates are used.

Table 4: Inhibition of Mitochondrial Respiration by Bupivacaine with Different Substrates

| Mitochondrial Substrate | Effect of Bupivacaine | IC₅₀ Value | Reference |

|---|---|---|---|

| Palmitoyl-carnitine | Inhibits respiration | 0.78 mM | |

| Acetyl-carnitine | Inhibits respiration | 0.37 mM |

Bupivacaine interferes with the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. It has been shown to inhibit the production of cAMP in lymphocytes, both under basal conditions and when stimulated by agents like epinephrine (B1671497). This inhibition is noncompetitive.

The inhibition of cAMP production may contribute to the cardiovascular toxicity of bupivacaine, as cAMP is a crucial second messenger in cardiac function, mediating the effects of β-adrenergic stimulation. Bupivacaine was found to be a more potent inhibitor of basal cAMP production than the less cardiotoxic local anesthetics ropivacaine (B1680718) and mepivacaine (B158355).

Table 5: Comparative Inhibition of cAMP Production by Local Anesthetics

| Condition | Bupivacaine IC₅₀ | Ropivacaine IC₅₀ | Mepivacaine IC₅₀ | Reference |

|---|---|---|---|---|

| Basal cAMP Production | 2.3 x 10⁻⁶ M | 4 x 10⁻⁶ M | 3.2 x 10⁻⁵ M | |

| Epinephrine-Stimulated cAMP Production | 2.3 x 10⁻⁶ M | 1.7 x 10⁻⁶ M | 8.9 x 10⁻⁶ M | |

| Forskolin-Stimulated cAMP Production | 5.3 x 10⁻⁶ M | 9.7 x 10⁻⁶ M | 6.8 x 10⁻⁶ M |

Fatty Acid Oxidation Impairment

This compound Interactions with Biological Membranes

This compound, an amide-type local anesthetic, exerts its physiological effects primarily by interacting with neuronal membranes. patsnap.compfizer.comfda.gov However, its interactions are not limited to nerve cells and extend to other biological membranes, influencing their structure and function. The amphiphilic nature of bupivacaine allows it to interact with the lipid bilayers of cell membranes both hydrophobically and electrostatically. researchgate.net These interactions can modify the physicochemical properties of the membrane, which in turn can alter the function of embedded proteins such as ion channels. researchgate.netnih.gov

Lipophilic Interactions with Nerve Membranes

The anesthetic potency and duration of action of bupivacaine are closely linked to its high lipid solubility. patsnap.comnysora.com This lipophilic character facilitates its penetration of nerve membranes to reach its target, the voltage-gated sodium channels located on the intracellular side of the membrane. patsnap.comnih.gov Once within the lipid bilayer, bupivacaine stabilizes the neuronal membrane, preventing the ion fluxes necessary for the initiation and conduction of nerve impulses. patsnap.compfizer.comfda.gov

Research using nerve cell model membranes has demonstrated that bupivacaine fluidizes these lipid bilayers. nih.govdovepress.com This effect is stereoselective, meaning the different optical isomers of bupivacaine interact with the membrane differently. Studies have shown that R(+)-bupivacaine has a more potent membrane-fluidizing effect than its S(-)-enantiomer. nih.govdovepress.com For instance, in one study, the relative membrane interactivity was 1.00 for S(-)-bupivacaine and 1.50 for R(+)-bupivacaine. nih.gov This stereoselectivity appears to be dependent on the presence of cholesterol within the membrane, as the differential effects were not observed in model membranes lacking cholesterol. nih.govdovepress.comsemanticscholar.org The interaction with lipid components can be influenced by environmental pH; however, bupivacaine has been shown to fluidize nerve cell model membranes significantly even at an acidic pH of 6.4, which is characteristic of inflamed tissues. dovepress.com

| Bupivacaine Enantiomer/Mixture | Relative Membrane Interactivity (Nerve Cell Model) nih.gov |

| S(-)-bupivacaine | 1.00 ± 0.13 |

| Racemic bupivacaine | 1.30 ± 0.03 |

| R(+)-bupivacaine | 1.50 ± 0.06 |

Table 1: Comparison of the relative membrane fluidizing interactivity of bupivacaine enantiomers and the racemic mixture in nerve cell model membranes. Data is presented as mean ± SE.

Effects on Erythrocyte Membrane Structure and Function

This compound's interaction with non-neuronal membranes has been extensively studied using human erythrocytes (red blood cells) as a model. nih.govnih.gov Microscopical studies have revealed that bupivacaine induces a shape change in erythrocytes, causing them to become spheroechinocytes. nih.gov According to the bilayer couple hypothesis, this morphological change indicates that bupivacaine preferentially inserts into the outer monolayer of the erythrocyte membrane. nih.gov

This insertion into the membrane leads to structural perturbations. nih.gov Fluorescence spectroscopy and X-ray diffraction analyses on model systems, including isolated unsealed human erythrocyte membranes (IUM) and large unilamellar vesicles (LUV), confirm that bupivacaine interacts with the phospholipid bilayer. nih.gov This interaction increases the fluidity of the erythrocyte membrane. nih.gov Furthermore, bupivacaine has demonstrated a protective effect on erythrocytes under oxidative stress, significantly decreasing the leakage of potassium ions. nih.gov

Alterations in Lipid-Protein Boundaries

The structural changes induced by bupivacaine in the lipid bilayer have significant consequences for the lipid-protein boundaries within the membrane. nih.gov By altering the molecular organization of the lipid molecules, bupivacaine can interfere with the function of adjacent membrane proteins, such as sodium channels. nih.gov This perturbation of the lipid environment surrounding transmembrane proteins can lead to conformational changes in the proteins, subsequently inhibiting their normal function. researchgate.netnih.gov

A key aspect of this interaction involves specialized membrane microdomains known as lipid rafts. semanticscholar.orgaboutscience.eu These rafts are enriched in cholesterol and specific lipids, and they serve as platforms for localizing functional proteins like ion channels and receptors. semanticscholar.orgaboutscience.eu Bupivacaine has been shown to interact with these raft-like domains, increasing their fluidity. aboutscience.eu The potency of this interaction is greater than that of other local anesthetics like lidocaine (B1675312) and prilocaine. aboutscience.eu By modifying the physicochemical environment of these lipid rafts, bupivacaine can affect the organizational integrity of the domains and consequently alter the activity of the proteins they house. aboutscience.eu

Pharmacokinetic and Biotransformation Dynamics of Bupivacaine Hydrochloride

Systemic Absorption Kinetics

The systemic absorption of bupivacaine (B1668057) hydrochloride is a critical determinant of both its therapeutic action and potential for systemic toxicity. The rate at which the drug enters the systemic circulation influences the peak plasma concentration (Cmax) and the time to reach this peak (Tmax). Following administration for peripheral nerve, caudal, or epidural blocks, peak blood levels of bupivacaine are typically observed within 30 to 45 minutes. fda.govfda.gov Subsequently, the concentration declines to insignificant levels over the next three to six hours. fda.govfda.gov

Factors Influencing Absorption Rate

Several factors modulate the rate of systemic absorption of bupivacaine hydrochloride. These include:

Route of Administration: The vascularity of the administration site plays a significant role in the rate of absorption. wikipedia.orgpfizermedicalinformation.comrwandafda.gov.rw Injection into highly vascular areas leads to faster absorption and higher peak plasma concentrations. medicines.org.uk

Vascularity of the Administration Site: The blood flow at the site of injection directly impacts how quickly the drug is carried away into the systemic circulation. wikipedia.orgdrugbank.com

Patient-Specific Factors: The age of the patient can alter pharmacokinetic parameters. rwandafda.gov.rw For instance, the half-life of bupivacaine is significantly longer in neonates (8.1 hours) compared to adults (2.7 hours). fda.govwikipedia.orgfda.gov The presence of hepatic or renal disease can also significantly alter the pharmacokinetic parameters of local anesthetics. rwandafda.gov.rwfda.gov

Impact of Vasoconstrictors on Absorption

The co-administration of a vasoconstrictor, most commonly epinephrine (B1671497), with this compound has a pronounced effect on its absorption kinetics. fda.govwikipedia.orgnih.gov Epinephrine, typically in a dilute concentration of 1:200,000 (5 mcg/mL), induces local vasoconstriction, thereby reducing blood flow at the site of administration. fda.govrwandafda.gov.rwfda.govpfizermedicalinformation.com This reduction in blood flow slows the rate of systemic absorption, which in turn lowers the peak plasma concentration of bupivacaine. fda.govpfizermedicalinformation.comrwandafda.gov.rw By decreasing the rate of absorption, vasoconstrictors can prolong the duration of the anesthetic block. fda.govpfizermedicalinformation.combaxter.ca

Distribution Profile

Once absorbed into the systemic circulation, this compound is distributed throughout the body tissues. fda.gov The distribution pattern is influenced by the perfusion of various organs and the physicochemical properties of the drug itself.

Compartmental Models of Distribution

Pharmacokinetic studies involving direct intravenous injection of this compound suggest that its distribution can be described by a three-compartment open model. fda.govpfizermedicalinformation.comfda.govnih.govdrugs.com

First Compartment: This represents the rapid initial distribution of the drug within the intravascular space. fda.govpfizermedicalinformation.comfda.govnih.govdrugs.com

Second Compartment: This phase involves the equilibration of bupivacaine throughout highly perfused organs such as the brain, myocardium, lungs, kidneys, and liver. fda.govpfizermedicalinformation.comfda.govnih.govdrugs.com

Third Compartment: This final compartment reflects the equilibration of the drug with tissues that have lower perfusion, including muscle and fat. fda.govpfizermedicalinformation.comnih.govpfizer.com

Tissue Equilibration Dynamics

The distribution of bupivacaine into various tissues is a dynamic process. High concentrations of the drug are initially found in highly perfused organs due to greater blood flow. pfizermedicalinformation.comfda.gov Subsequently, the drug equilibrates with less perfused tissues like muscle and fat. fda.govnih.govpfizer.com The elimination of bupivacaine from these tissue distribution sites is largely dependent on its transport back to the liver via the circulatory system for metabolism. fda.govpfizer.com

Plasma Protein Binding Characteristics

In the systemic circulation, bupivacaine is extensively bound to plasma proteins, with a binding percentage of approximately 95%. wikipedia.orgpfizermedicalinformation.comrwandafda.gov.rwmedicines.org.ukdrugbank.compatsnap.com The primary binding protein is alpha-1-acid glycoprotein (B1211001). medicines.org.ukpatsnap.com Generally, a lower plasma concentration of the drug corresponds to a higher percentage of protein binding. fda.gov

Several factors can influence plasma protein binding, which in turn can affect the amount of free, unbound drug available to exert its pharmacological effects. fda.govrwandafda.gov.rwfda.gov These factors include:

Acidosis: A decrease in blood pH can reduce the extent of plasma protein binding. fda.govrwandafda.gov.rwnih.gov

Systemic Diseases: Conditions that alter the production of plasma proteins can impact binding. fda.govrwandafda.gov.rwfda.gov

Drug Competition: Other drugs may compete for the same protein binding sites, potentially increasing the free fraction of bupivacaine. fda.govrwandafda.gov.rwfda.gov

The degree of plasma protein binding is also a key determinant of placental transfer. Since only the free, unbound fraction of the drug is available to cross the placenta, the high protein binding of bupivacaine (95%) results in a low fetal/maternal ratio. fda.govrwandafda.gov.rw

Interactive Data Table: Pharmacokinetic Parameters of this compound

| Parameter | Value | Source |

| Systemic Absorption | ||

| Time to Peak Plasma Concentration (Tmax) | 30-45 minutes (for peripheral, epidural, or caudal block) | fda.govfda.govwikipedia.org |

| Distribution | ||

| Protein Binding | ~95% | wikipedia.orgpfizermedicalinformation.comrwandafda.gov.rwmedicines.org.ukdrugbank.compatsnap.com |

| Primary Binding Protein | Alpha-1-acid glycoprotein | medicines.org.ukpatsnap.com |

| Elimination | ||

| Half-life (Adults) | 2.7 hours | fda.govwikipedia.orgpfizermedicalinformation.comfda.gov |

| Half-life (Neonates) | 8.1 hours | fda.govwikipedia.orgfda.gov |

| Excretion (Unchanged in urine) | 6% | fda.govpfizermedicalinformation.comdrugbank.com |

Elimination Dynamics

The final stage of bupivacaine's journey in the body is its elimination, which primarily occurs through the kidneys. fda.govpfizer.combaxterpi.compfizermedicalinformation.com

The kidneys are the main excretory organ for bupivacaine and its metabolites. fda.govpfizer.combaxterpi.compfizermedicalinformation.comhres.ca After hepatic metabolism and conjugation, the water-soluble metabolites are transported to the kidneys for excretion in the urine. pfizer.comhres.ca Only a small fraction of bupivacaine, approximately 6%, is excreted unchanged in the urine. fda.govpfizer.compfizermedicalinformation.comdrugbank.comwikipedia.orgpfizermedicalinformation.com The rate of urinary excretion is influenced by factors such as urinary perfusion and urinary pH. fda.govpfizer.combaxterpi.compfizermedicalinformation.com

Half-Life Dynamics

The elimination half-life of this compound, a critical parameter in its pharmacokinetic profile, varies significantly depending on the route of administration, the patient's age, and the specific formulation used. The half-life reflects the time required for the concentration of the drug in the body to be reduced by half and is a key determinant of the duration of its clinical effect and potential for accumulation.

After intravenous administration in adults, this compound has a terminal half-life of approximately 2.7 hours. fda.gov.phmedicines.org.ukpfizermedicalinformation.comfda.gov Other sources report a range of 1.5 to 5.5 hours service.gov.uknih.gov or more specifically, 1.2 to 4.6 hours. hres.cabaxter.ca One study cited a half-life of 3.5 ± 2 hours in the adult population. rwandafda.gov.rw This relatively short half-life following direct entry into the systemic circulation is primarily governed by the efficiency of hepatic metabolism. fda.gov.phmedicines.org.uk

The route of administration significantly influences the apparent half-life of this compound due to differences in absorption rates. When administered epidurally, bupivacaine exhibits a biphasic absorption pattern, with two distinct half-lives of approximately 7 minutes for the initial rapid phase and 6 hours for the subsequent slower phase. medicines.org.uk The slow absorption from the epidural space becomes the rate-limiting step in the drug's elimination, which results in a longer apparent half-life compared to intravenous administration. medicines.org.uk

A similar phenomenon is observed with intrathecal administration into the subarachnoid space, where absorption is also biphasic, with half-lives for the two phases being approximately 50 and 408 minutes. fda.gov.ph The slow absorption phase is the rate-determining factor for elimination, explaining why the apparent half-life is longer after intrathecal injection than after intravenous administration. fda.gov.ph

Patient age is a major factor influencing the half-life of this compound. Neonates exhibit a significantly prolonged elimination half-life of 8.1 hours. fda.govnih.govrwandafda.gov.rwdrugbank.combaxterpi.comfda.gov Other studies have reported ranges of 2 to 7 hours in neonates and children service.gov.uk and 6 to 22 hours in infants. hres.cabaxter.ca This difference is attributed to the immature hepatic enzyme systems responsible for metabolizing the drug in this population. In contrast, the pharmacokinetics of bupivacaine in children between the ages of 1 and 7 years are considered to be similar to those in adults. medicines.org.ukhres.cabaxter.ca The half-life is also known to be prolonged in elderly patients, who may exhibit decreased total plasma clearance of the drug. hres.cabaxter.cabaxterpi.com

Recent research has also explored novel formulations that extend the half-life of bupivacaine for prolonged analgesia. For instance, when combined with meloxicam (B1676189) for postsurgical pain management, bupivacaine has a median half-life of 15 to 17 hours. drugbank.com In veterinary medicine, a novel long-acting sucrose (B13894) acetate (B1210297) isobutyrate formulation for cornual nerve block in calves demonstrated an elimination half-life of 32.79 ± 11.00 hours. frontiersin.org

The following table summarizes the half-life of this compound across different conditions and populations based on research findings.

| Population/Condition | Route of Administration | Half-Life | Notes |

| Adults | Intravenous | 2.7 hours fda.gov.phmedicines.org.ukpfizermedicalinformation.comfda.govfda.gov | Range also reported as 1.5-5.5 hours service.gov.uknih.gov, 1.2-4.6 hours hres.cabaxter.ca, and 3.5 ± 2 hours rwandafda.gov.rw |

| Adults | Epidural | ~7 minutes and 6 hours (biphasic) medicines.org.uk | Slow absorption is the rate-limiting step in elimination. medicines.org.uk |

| Adults | Intrathecal | ~50 minutes and 408 minutes (biphasic) fda.gov.ph | Slow absorption is the rate-determining factor in elimination. fda.gov.ph |

| Neonates | Not Specified | 8.1 hours fda.govnih.govrwandafda.gov.rwdrugbank.combaxterpi.comfda.gov | Other reported ranges are 2-7 hours service.gov.uk and 6-22 hours in infants. hres.cabaxter.ca |

| Children (1-7 years) | Not Specified | Similar to adults medicines.org.ukhres.cabaxter.ca | |

| Elderly | Not Specified | Prolonged hres.cabaxter.cabaxterpi.com | |

| Adults (with Meloxicam) | Postsurgical Analgesia | 15-17 hours drugbank.com | |

| Calves | Cornual Nerve Block | 32.79 ± 11.00 hours frontiersin.org | Novel long-acting formulation. |

Advanced Research on Bupivacaine Hydrochloride Induced Systemic and Localized Biotoxicity

Neurotoxicity Mechanisms

Bupivacaine (B1668057) hydrochloride, a widely utilized local anesthetic, has been the subject of extensive research regarding its potential for neurotoxicity. nih.govdergipark.org.tr The mechanisms underlying this toxicity are complex, involving a cascade of cellular events that can lead to neuronal injury and death. hku.hkscielo.br Investigations have revealed that bupivacaine can trigger these detrimental effects through various pathways, including the disruption of fundamental cellular processes. hku.hkaging-us.com

Neuronal Cell Death Pathways

Exposure of neurons to bupivacaine hydrochloride can initiate distinct pathways of cell death, primarily apoptosis and necrosis. scispace.comscielo.brplos.org The concentration and duration of exposure are critical factors that often determine which of these cell death mechanisms predominates. nih.gov

Apoptosis, or programmed cell death, is a significant mechanism of bupivacaine-induced neurotoxicity. dergipark.org.trscielo.br This process is characterized by a series of specific molecular events, including the activation of caspases, a family of proteases that play a central role in the execution of apoptosis. scielo.brresearchgate.net Studies have shown that bupivacaine treatment can lead to the activation of caspase-3, a key executioner caspase. scielo.brresearchgate.netplos.org For instance, in SH-SY5Y neuroblastoma cells, 1 mM bupivacaine treatment for 24 hours resulted in a significant increase in apoptosis, with the apoptosis rate reaching 41.6±2.3%. plos.org This was accompanied by the activation of caspase-3. plos.org

The induction of apoptosis by bupivacaine is also linked to the intrinsic mitochondrial pathway. nih.gov This involves the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. nih.gov Research has demonstrated that bupivacaine can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, favoring the former and thereby promoting apoptosis. nih.gov Furthermore, intrathecal application of 3% bupivacaine in rats has been shown to significantly increase the percentage of apoptotic neurons in the spinal cord. nih.gov

Table 1: Research Findings on Bupivacaine-Induced Apoptosis

| Cell/Animal Model | Bupivacaine Concentration | Key Findings | Reference |

| SH-SY5Y cells | 1 mM | Increased apoptosis rate to 41.6±2.3% after 24h, activation of caspase-3. | plos.org |

| Rat Spinal Cord | 3% (intrathecal) | Significantly increased percentage of apoptotic neurons. | nih.gov |

| Hippocampal neuronal HT22 cells | 900 µM | Resulted in 59.8% apoptosis after 24h. | spandidos-publications.com |

| Rat Spinal Cord Neurons | 1% (intrathecal) | Increased levels of apoptosis and caspase-3. | scielo.br |

While apoptosis is a prominent feature, particularly at lower concentrations or during prolonged exposure, higher concentrations of bupivacaine can lead to necrosis. scispace.complos.org Necrosis is a form of cell death characterized by cell swelling, membrane rupture, and the release of intracellular contents, which can provoke an inflammatory response. Studies have shown that as the concentration of bupivacaine increases, the mode of cell death can shift from apoptosis to necrosis. scispace.com This suggests a dose-dependent continuum where lower concentrations initiate a controlled apoptotic process, while higher, more toxic concentrations overwhelm the cell's capacity for programmed cell death, resulting in necrotic demise.

Apoptosis Induction

Intracellular Calcium Dysregulation

A critical event in bupivacaine-induced neurotoxicity is the disruption of intracellular calcium (Ca2+) homeostasis. nih.govnih.gov Bupivacaine can cause an overload of intracellular Ca2+, a condition that triggers a variety of downstream neurotoxic effects. plos.orgbioline.org.br This increase in cytosolic Ca2+ can result from both influx from the extracellular space and release from intracellular stores like the endoplasmic reticulum. jvsmedicscorner.com

Research has specifically implicated T-type calcium channels in this process. plos.orgnih.gov These channels, which are low voltage-activated, can be modulated by bupivacaine. bioline.org.br Studies using SH-SY5Y cells have shown that 1 mM bupivacaine treatment leads to a sharp increase in intracellular Ca2+ concentration. plos.org The involvement of T-type calcium channels is supported by findings that antagonists of these channels can reduce bupivacaine-induced cell death. plos.orgnih.gov For example, pretreatment with NNC 55-0396 dihydrochloride, a T-type calcium channel antagonist, was found to inhibit the rise in intracellular Ca2+ and prevent apoptosis induced by bupivacaine. plos.org

Mitochondrial Dysfunction and Reactive Oxygen Species (ROS) Production

Mitochondria are central to the neurotoxic effects of this compound. hku.hkaging-us.com The compound is known to impair mitochondrial function, leading to a cascade of detrimental events. hku.hknih.gov Bupivacaine can inhibit the mitochondrial respiratory chain, specifically complexes I and III, which disrupts oxidative phosphorylation and reduces ATP production. hku.hknih.gov

This mitochondrial dysfunction is a major source of reactive oxygen species (ROS) overproduction. aging-us.comnih.gov ROS, such as superoxide (B77818) anions, are highly reactive molecules that can cause significant oxidative damage to cellular components, including lipids, proteins, and DNA. nih.govaging-us.com The accumulation of ROS creates a state of oxidative stress, which is a crucial factor in bupivacaine-induced neurotoxicity. aging-us.com Studies have shown that bupivacaine treatment leads to the over-production of mitochondrial ROS (mtROS). aging-us.com This increase in oxidative stress can, in turn, activate cell death pathways. hku.hkaging-us.com For instance, the mtROS-JNK signaling pathway has been identified as a key player in bupivacaine-induced oxidative stress and subsequent neuronal injury. aging-us.com

Table 2: Effects of Bupivacaine on Mitochondrial Function and ROS Production

| Parameter | Effect of Bupivacaine | Consequence | Reference |

| Mitochondrial Respiratory Chain | Inhibition of Complexes I and III | Decreased ATP production, uncoupling of oxidative phosphorylation | hku.hknih.gov |

| ROS Production | Over-production of mitochondrial ROS (mtROS) | Oxidative stress, cellular damage | aging-us.comnih.gov |

| Signaling Pathways | Activation of JNK signaling | Upregulation of SOD2 transcription (compensatory), neuronal injury | aging-us.com |

| CaMK2α-MCU Signaling | Activation | Mitochondrial oxidative stress and apoptosis | hku.hkbohrium.com |

Impact on Neurite Degeneration

In addition to causing cell death, this compound can also have a detrimental impact on the structural integrity of neurons, specifically by inducing neurite degeneration. nih.govresearchgate.net Neurites, which include both axons and dendrites, are essential for neuronal communication. Research has shown that exposure to bupivacaine can lead to growth cone collapse and the degeneration of neurites. nih.gov

In vitro studies using isolated dorsal root ganglion neurons have demonstrated that bupivacaine produces these morphological changes in a dose-dependent manner. nih.gov For instance, bupivacaine was found to have an IC50 value of approximately 10^-2.6 M for growth cone collapse after a 15-minute exposure. nih.gov While some of these effects showed reversibility after the removal of the drug, it highlights the potential for bupivacaine to disrupt neuronal connectivity. nih.gov Other studies have also confirmed that bupivacaine can induce neural apoptosis and neurite degeneration in dorsal root ganglion neurons. researchgate.net

Cardiotoxicity Mechanisms

The cardiotoxic effects of bupivacaine are a result of its complex interactions with various cellular components within the heart. These interactions can lead to severe electrical and mechanical dysfunction. nih.gov Of the amide local anesthetics, bupivacaine is considered the most cardiotoxic, particularly when plasma concentrations rise rapidly. nih.gov

Voltage-Gated Sodium Channel Dysregulation in Cardiomyocytes

A primary mechanism of bupivacaine-induced cardiotoxicity is its potent blockade of voltage-gated sodium channels (VGSCs) in cardiomyocytes. nih.govwikipedia.org Bupivacaine binds to the intracellular portion of these channels, preventing the influx of sodium ions and thereby inhibiting the depolarization necessary for the generation and conduction of cardiac action potentials. wikipedia.org This blockade is both voltage- and concentration-dependent. nih.gov

The Nav1.5 isoform is the predominant VGSC in cardiac myocytes, and its dysfunction is a key factor in bupivacaine-triggered arrhythmias. nih.govimrpress.com Bupivacaine exhibits a high affinity for both the activated (open) and inactivated states of the cardiac sodium channel, leading to a "use-dependent" block, where the inhibitory effect is more pronounced at higher heart rates. ahajournals.org The drug's slow dissociation from the sodium channel contributes to a prolonged depression of the maximum upstroke velocity (Vmax) of the cardiac action potential, which can precipitate ventricular arrhythmias. ahajournals.orgnih.gov This potent and prolonged sodium channel blockade is a critical factor distinguishing bupivacaine's cardiotoxicity from other local anesthetics. ahajournals.org

Interactive Table: Bupivacaine's Effect on Cardiac Sodium Channels

| Parameter | Observation | Implication |

|---|---|---|

| Channel State Affinity | High affinity for activated and inactivated states. ahajournals.org | Leads to use-dependent block, more pronounced at faster heart rates. |

| Dissociation Rate | Slow dissociation from the channel. nih.gov | Prolonged depression of cardiac action potential. |

| Nav1.5 Isoform | Primary target in cardiomyocytes. nih.govimrpress.com | Dysfunction can trigger arrhythmias. nih.gov |

| Vmax | Depression of the maximum upstroke velocity. ahajournals.org | Contributes to arrhythmogenesis. |

Calcium and Potassium Channel Activity Alterations in Cardiac Tissue

Bupivacaine's cardiotoxicity is not limited to sodium channels; it also significantly affects calcium and potassium channels in cardiac tissue. nih.govtandfonline.com The drug inhibits L-type calcium channels, which are crucial for the inward calcium current that triggers calcium release from the sarcoplasmic reticulum and initiates excitation-contraction coupling. nih.gov This inhibition is concentration-dependent and contributes to the negative inotropic (depressed contractility) effects of bupivacaine. nih.govbmj.com

Research has shown that bupivacaine can inhibit the mRNA and protein expression of the CaV1.3 subunit of L-type calcium channels. nih.gov Furthermore, bupivacaine has been found to block various potassium channels, including ATP-dependent potassium (KATP) channels and small-conductance calcium-activated potassium type 2 (SK2) channels. medcraveonline.comnih.gov Blockade of these channels can alter the repolarization phase of the cardiac action potential, potentially leading to arrhythmias. tandfonline.com The sensitivity of myocardial calcium channels to bupivacaine is comparable to that of sodium channels, highlighting the multi-channel blocking nature of its cardiotoxicity. tandfonline.com

Mitochondrial Metabolism Inhibition in Myocardium

Bupivacaine exerts a significant inhibitory effect on mitochondrial metabolism within the myocardium, contributing to its cardiotoxic profile. medcraveonline.com The drug has been shown to interfere with mitochondrial energy production through several mechanisms. It can act as an uncoupler of oxidative phosphorylation, separating oxygen consumption from ATP synthesis, and directly inhibit Complex I of the mitochondrial respiratory chain. nih.govnih.gov This leads to a decrease in cellular ATP levels, which is critical for normal cardiac function. tandfonline.com

Furthermore, bupivacaine inhibits the transport of long-chain fatty acids into the mitochondria by blocking the carnitine-acylcarnitine translocase. nih.govresearchgate.net Since fatty acids are the primary energy source for the heart, this impairment of fatty acid oxidation further compromises myocardial energy supply. medcraveonline.comtandfonline.com This inhibition of mitochondrial respiration and energy metabolism can lead to a negative inotropic effect and is a key component of bupivacaine-induced cardiac depression. medcraveonline.complos.org Studies have also indicated that bupivacaine can induce reversible mitochondrial swelling. medcraveonline.com

Interactive Table: Bupivacaine's Impact on Myocardial Mitochondrial Function

| Mitochondrial Process | Effect of Bupivacaine | Consequence |

|---|---|---|

| Oxidative Phosphorylation | Uncoupling of oxygen consumption from ATP synthesis. nih.govnih.gov | Reduced cellular ATP production. |

| Respiratory Chain | Direct inhibition of Complex I. nih.govtandfonline.com | Impaired mitochondrial respiration. |

| Fatty Acid Transport | Inhibition of carnitine-acylcarnitine translocase. nih.govresearchgate.net | Decreased fatty acid oxidation and energy supply. |

| Mitochondrial Structure | Induces reversible mitochondrial swelling. medcraveonline.com | Contributes to reduced myocardial function. |

Impact on Cardiac Conduction and Contractility

The culmination of bupivacaine's effects on ion channels and mitochondrial metabolism is a profound depression of both cardiac conduction and contractility. ahajournals.orgbmj.com The blockade of sodium channels slows the propagation of the electrical impulse through the heart, leading to a widening of the PR and QRS intervals on an electrocardiogram (ECG). ahajournals.orgplos.org This slowed conduction can create the substrate for re-entrant arrhythmias, including ventricular tachycardia and fibrillation. ahajournals.orgtandfonline.com

Simultaneously, the inhibition of calcium channels and the impairment of mitochondrial energy production lead to a negative inotropic effect, or a decrease in myocardial contractility. bmj.comnih.gov This reduction in the force of contraction can lead to a decrease in cardiac output and blood pressure. ahajournals.orgdrugbank.com In isolated heart preparations, bupivacaine has been shown to produce a concentration-related depression of intra-atrial, A-V nodal, and intraventricular conduction, as well as myocardial contractility. bmj.comnih.gov

Role of Sympathetic Nervous System Activation

Bupivacaine-induced cardiotoxicity is not solely a result of its direct effects on the heart; the central nervous system (CNS) and the sympathetic nervous system also play a significant role. medcraveonline.com Intravenous administration of bupivacaine can lead to hyperactivity of the sympathetic nervous system, resulting in a significant increase in plasma epinephrine (B1671497) concentrations. medcraveonline.com This sympathetic activation can exacerbate cardiotoxicity. tandfonline.commedcraveonline.com

Studies have shown that intracerebroventricular administration of bupivacaine can induce ventricular arrhythmias, suggesting a central mechanism of action. medcraveonline.com This is thought to be due to the blockade of GABA-ergic neurons, which tonically inhibit sympathetic outflow. medcraveonline.com The initial phase of bupivacaine toxicity can manifest as CNS excitation with sympathetic activation, leading to tachycardia and hypertension, which can mask the direct myocardial depressant effects. researchgate.net However, as plasma concentrations increase, this is followed by profound cardiac depression. researchgate.net

Adrenergic Receptor Interactions

Bupivacaine can directly interact with adrenergic receptors, further complicating its cardiotoxic profile. nih.gov Research indicates that bupivacaine can bind to beta-adrenergic receptors and inhibit epinephrine-stimulated cyclic AMP (cAMP) formation. nih.gov This interaction can contribute to the refractoriness of bupivacaine-induced cardiac toxicity to standard resuscitation measures that often rely on adrenergic agonists like epinephrine. nih.gov

Furthermore, while adrenergic stimulation would typically increase cardiac contractility, in the setting of bupivacaine toxicity, it can have detrimental effects. medcraveonline.complos.org Adrenergic activation increases myocardial oxygen demand and can worsen calcium overload and the production of reactive oxygen species (ROS), thereby aggravating contractile dysfunction. medcraveonline.com Animal studies have shown that the administration of epinephrine or isoprenaline during bupivacaine intoxication can lead to a further reduction in left ventricular systolic pressure and an increase in cardiotoxicity. plos.org This suggests that the interaction between bupivacaine and the adrenergic system is a critical factor in the severity of its cardiotoxic effects. medcraveonline.complos.org

Musculoskeletal Tissue Toxicity

The application of this compound in clinical settings has prompted extensive research into its potential toxic effects on musculoskeletal tissues. These investigations have primarily focused on its impact on cartilage and muscle cells, revealing complex mechanisms of biotoxicity.

Chondrotoxicity Mechanisms

This compound has been shown to induce chondrotoxicity, or damage to cartilage cells, through a variety of mechanisms that are dependent on both the concentration of the drug and the duration of exposure. mdpi.comresearchgate.net

Research has consistently demonstrated that this compound can lead to a significant reduction in the viability of chondrocytes, the cells responsible for maintaining cartilage health. mdpi.comresearchgate.net This effect is both dose- and time-dependent. mdpi.comnih.gov For instance, in vitro studies on human and bovine articular chondrocytes have shown that exposure to a 0.5% bupivacaine solution for as little as 30 minutes can result in over 95% cell death. nih.gov Lower concentrations, such as 0.25%, also lead to a time-dependent decrease in chondrocyte viability, with longer exposure times causing greater cytotoxicity. nih.gov The process of cell death induced by bupivacaine involves both necrosis and apoptosis. researchgate.netmdpi.com Studies have shown that immediate cell death is often due to necrosis, which is then followed by apoptosis, a programmed form of cell death. researchgate.net This apoptotic process can continue even after the bupivacaine has been removed from the cellular environment. nih.gov

The cytotoxic effects of bupivacaine on chondrocytes are mediated through several pathways, including the induction of oxidative stress, mitochondrial dysfunction, and autophagy. mdpi.comresearchgate.net Bupivacaine has been found to trigger the generation of reactive oxygen species, leading to depolarization of the mitochondrial membrane and subsequent cell death. mdpi.comresearchgate.net

Table 1: Effect of this compound on Chondrocyte Viability

| Concentration | Exposure Time | Cell Type | Viability Reduction | Study Finding |

| 0.5% | 30 minutes | Human Articular Chondrocytes | >95% cell death | nih.gov |

| 0.25% | Time-dependent | Human and Bovine Chondrocytes | Significant reduction | nih.gov |

| 0.125% | Up to 60 minutes | Human and Bovine Chondrocytes | No significant difference from control | nih.gov |

| 0.5% | 1 hour | Human Articular Chondrocytes | Reduced to 78% ± 9% | researchgate.net |

| 0.5% | 24 hours | Human Articular Chondrocytes | Reduced to 16% ± 10% | researchgate.net |

Beyond directly causing cell death, this compound also interferes with the primary function of chondrocytes, which is to produce and maintain the extracellular matrix (ECM) of cartilage. The ECM is crucial for the structural integrity and function of articular cartilage.

Studies have shown that clinically relevant concentrations of bupivacaine can significantly inhibit the synthesis of key ECM components, namely proteoglycans and collagen. nih.gov In an organ model system of intervertebral discs, exposure to 0.5% bupivacaine resulted in a threefold decrease in proteoglycan synthesis and a fourfold decrease in collagen synthesis. nih.gov This inhibition of matrix protein synthesis compromises the ability of the cartilage to repair and maintain itself, potentially leading to long-term degenerative changes. nih.gov

The combined effects of reduced chondrocyte viability and inhibited extracellular matrix synthesis lead to a significant perturbation of articular cartilage homeostasis. Homeostasis in this context refers to the dynamic balance between the synthesis of new cartilage components and the degradation of old or damaged ones.

Bupivacaine-induced chondrotoxicity disrupts this delicate balance, tipping it towards a catabolic (breakdown) state. The loss of functional chondrocytes and the decreased production of essential matrix proteins can result in a net loss of cartilage tissue over time. nih.gov This process of cartilage breakdown is known as chondrolysis. researchgate.net The disruption of homeostasis can be further exacerbated by the inflammatory responses that may be triggered by the necrotic and apoptotic chondrocytes.

Extracellular Matrix Synthesis Inhibition

Myotoxicity Mechanisms

This compound is also known to be the most myotoxic among the commonly used local anesthetics. core.ac.ukresearchgate.net Its effects on muscle tissue are a significant area of research, particularly concerning the mechanisms of muscle cell damage.

Bupivacaine induces myotoxicity, or muscle cell damage, in a dose- and time-dependent manner. researchgate.netnih.gov The mechanisms underlying this toxicity are multifaceted and involve the disruption of intracellular calcium homeostasis and cellular energy balance. core.ac.ukdovepress.com Bupivacaine has been shown to trigger the release of calcium from the sarcoplasmic reticulum while simultaneously inhibiting its reuptake, leading to elevated intracellular calcium levels. dovepress.com This calcium overload can activate various degenerative pathways within the muscle cell.

Furthermore, bupivacaine can impair mitochondrial function, which is critical for cellular energy production. core.ac.uk The resulting energy deficit can contribute to myocyte necrosis and apoptosis. researchgate.netnih.gov In vitro studies have demonstrated that clinically used concentrations of bupivacaine can lead to 60-100% myocyte toxicity. nih.gov While muscle tissue has a capacity for regeneration, high concentrations or prolonged exposure to bupivacaine can lead to incomplete recovery and the formation of scar tissue. dovepress.com

Histopathological Changes in Muscle Tissue

This compound is known to induce myotoxicity, characterized by a series of histopathological changes in muscle tissue. portlandpress.comresearchgate.net These alterations include a range of abnormal histological patterns, such as the hypercontraction of fiber bundles and myofibrils within minutes of exposure. researchgate.net Studies in animal models have demonstrated that bupivacaine injection leads to a process of muscle fiber degeneration and subsequent regeneration. nih.gov This process is evident as early as five days post-injection, with the degenerative phase being predominant at two and three weeks. nih.gov The myotoxic effects appear to be reversible, with muscle regeneration occurring over a period of several weeks. researchgate.net

Research indicates that bupivacaine's myotoxicity is dose-dependent. researchgate.net For instance, in rabbit extraocular muscles, a 0.75% bupivacaine solution caused extensive myonecrosis and degeneration, followed by regeneration and, in some cases, scar formation. researchgate.net In contrast, lower concentrations resulted in significantly less muscle fiber degeneration, with no visible scar formation at a one-month follow-up. researchgate.net The underlying mechanism of myotoxicity is thought to involve the alteration of intracellular calcium regulation and mitochondrial function. portlandpress.com

Effects on Intervertebral Disc Cells

In vitro studies have consistently demonstrated the cytotoxic effects of this compound on intervertebral disc (IVD) cells. researchgate.net This toxicity is both concentration- and time-dependent, leading to decreased cell viability through necrosis and apoptosis. researchgate.netnih.gov Both annulus fibrosus (AF) and nucleus pulposus (NP) cells are susceptible to these effects. nih.gov Research has shown that exposure to bupivacaine can significantly decrease matrix protein synthesis by IVD cells, which is crucial for maintaining the integrity of the disc. nih.govdovepress.com

Studies comparing the effects on different cell types have found that IVD cells may be more sensitive to bupivacaine than articular chondrocytes. nih.gov The primary mode of cell death observed in human NP cells exposed to bupivacaine is necrosis rather than apoptosis. nih.gov While in vitro findings are robust, their direct clinical translation remains an area of ongoing investigation. Some in vivo studies in animal models have shown increased apoptosis after bupivacaine injection into the IVD, but long-term studies have not always found significant differences in disc degeneration compared to controls. researchgate.net

Osteogenesis and Wound Healing Perturbation

Research suggests that this compound can interfere with the processes of osteogenesis and wound healing. In vitro studies have shown that bupivacaine can induce a concentration-dependent decrease in the proliferation of mesenchymal stem cells, which are critical for bone formation. nih.gov This can lead to delayed osteogenesis. researchgate.netnih.gov

Similarly, bupivacaine has been observed to perturb wound healing processes. In vitro models have demonstrated that exposure to bupivacaine can delay the migration of mesenchymal stem cells and the repopulation of wound defects. nih.gov However, the translation of these in vitro findings to clinical practice is not always straightforward. Some clinical studies have reported no significant differences in wound healing or scar formation when bupivacaine is used. nih.gov

Immunological and Inflammatory Responses

This compound can elicit a range of immunological and inflammatory responses. These can vary from localized reactions to systemic effects.

Allergic and Hypersensitivity Reactions

True allergic reactions to bupivacaine, an amide-type local anesthetic, are considered rare. fda.govnih.gov When they do occur, they can manifest as cutaneous lesions like urticaria (hives), itching, rash, and edema (swelling), particularly of the face, tongue, or throat. fda.govpatsnap.com Severe reactions may involve difficulty breathing and severe dizziness. patsnap.com It is important to distinguish true hypersensitivity from other adverse reactions. fda.gov Skin testing for sensitivity is of questionable value in confirming an allergy. fda.gov Some reactions may be due to preservatives, such as methylparaben, included in the anesthetic solution rather than the bupivacaine molecule itself. nih.gov

Local Anesthetic Systemic Toxicity (LAST) Associated Reactions

Local Anesthetic Systemic Toxicity (LAST) is a serious, albeit rare, complication arising from excessive plasma levels of bupivacaine, often due to inadvertent intravascular injection or rapid absorption. fda.govnysora.com LAST primarily affects the central nervous system (CNS) and the cardiovascular system. fda.govnih.gov

Initial CNS symptoms can include agitation, confusion, dizziness, drowsiness, tinnitus (ringing in the ears), perioral numbness, and a metallic taste. nysora.comnih.gov These can progress to more severe manifestations such as seizures, coma, and respiratory arrest. nih.govnih.gov Cardiovascular effects may initially present as hypertension and tachycardia, followed by bradycardia, hypotension, and potentially life-threatening arrhythmias and asystole. nysora.com Bupivacaine is noted for being more cardiotoxic than other local anesthetics, with a higher risk of severe cardiac events. nih.govnih.govmedscape.com

Table 1: Manifestations of Local Anesthetic Systemic Toxicity (LAST)

| System | Signs and Symptoms |

|---|---|

| Central Nervous System (CNS) | Agitation, confusion, dizziness, drowsiness, dysphoria, tinnitus, perioral numbness, metallic taste, dysarthria, seizures, coma, respiratory arrest. nysora.comnih.gov |

| Cardiovascular System | Initial hypertension and tachycardia, followed by bradycardia, hypotension, conduction disturbances, ventricular arrhythmias, asystole. nysora.comnih.gov |

This table is for informational purposes only and is not a substitute for professional medical advice.

Modulation of Inflammatory Cytokine Secretion

Bupivacaine has been shown to modulate the secretion of inflammatory cytokines. nih.govplos.org Studies have demonstrated that bupivacaine can inhibit the production and expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), and Interleukin-6 (IL-6). nih.govplos.org This anti-inflammatory effect has been observed in various experimental models. For example, in a rat model of inflammatory pain, bupivacaine treatment significantly decreased the elevated mRNA expression levels of these cytokines. nih.gov

Research also suggests that bupivacaine can regulate the systemic inflammatory response. In studies using a carrageenan-induced inflammation model in mice, bupivacaine was found to prevent the increased production of TNF-α and IL-1β by leukocytes. nih.gov The precise mechanisms underlying bupivacaine's modulation of cytokine secretion are still being elucidated but may involve pathways like the NF-κB signaling pathway. nih.gov

Table 2: Effects of Bupivacaine on Inflammatory Cytokines

| Cytokine | Effect of Bupivacaine |

|---|---|

| Tumor Necrosis Factor-alpha (TNF-α) | Inhibition of production/expression. nih.govplos.orgnih.gov |

| Interleukin-1β (IL-1β) | Inhibition of production/expression. nih.govnih.gov |

| Interleukin-6 (IL-6) | Inhibition of production/expression. nih.gov |

| Interleukin-10 (IL-10) | Not significantly involved in the anti-inflammatory response in some models. nih.gov |

This table summarizes general findings from experimental studies and may not be representative of all clinical scenarios.

Spinal Microglia and Astrocyte Activation Suppression

Subsequent to spinal cord injury or in the presence of inflammatory and neuropathic pain, resident glial cells—microglia and astrocytes—become activated. nih.govfrontiersin.org This activation is a key component of central sensitization and neuroinflammation, characterized by cellular proliferation, morphological changes, and the release of various signaling molecules, including pro-inflammatory cytokines. nih.govfrontiersin.orgnih.gov Advanced research has revealed that this compound can exert a suppressive effect on this glial activation cascade, representing a significant mechanism in its therapeutic action beyond ion channel blockade. nih.govnih.gov

Studies have demonstrated that bupivacaine administration can significantly decrease the activation of both microglia and astrocytes in the spinal cord. nih.govnih.gov In rat models of inflammatory pain, treatment with bupivacaine led to a marked reduction in the expression of specific glial activation markers. nih.gov Similarly, in models of neuropathic pain following nerve injury, bupivacaine significantly inhibited microglial proliferation and activation in the spinal cord. nih.govnih.gov

The mechanisms underlying this suppression are multifaceted and involve key inflammatory signaling pathways. Bupivacaine has been shown to inhibit the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial transcription factor for inflammatory gene expression. nih.govnih.gov By increasing the expression of the inhibitory protein IκB and decreasing NF-κB expression, bupivacaine effectively dampens a primary driver of glial activation and subsequent pro-inflammatory responses. nih.govnih.gov Furthermore, bupivacaine markedly inhibits the phosphorylation of p38 mitogen-activated protein kinase (p38 MAPK) in the spinal dorsal horn, a critical step in the activation of microglia. nih.govnih.gov

This inhibitory action extends to the production of key pro-inflammatory cytokines, which are hallmarks of glial activation. Research has confirmed that bupivacaine significantly inhibits the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in the spinal cord. nih.govnih.govplos.org The suppression of these cytokines is a direct consequence of inhibiting the upstream glial activation pathways. nih.gov In some experimental models, bupivacaine has also been shown to promote the polarization of microglia towards an anti-inflammatory M2 phenotype, further contributing to the resolution of neuroinflammation. mdpi.com

The table below summarizes key research findings on the suppression of spinal glial cell activation markers by this compound in preclinical models.

| Experimental Model | Glial Cell Type | Marker Suppressed | Pathway Implicated | Finding | Citation |

| Inflammatory Pain (CFA) | Microglia | OX42 (CD11b) | NF-κB | Significant decrease in expression levels following bupivacaine treatment. | nih.govnih.gov |

| Inflammatory Pain (CFA) | Astrocytes | GFAP | NF-κB | Significant decrease in expression levels following bupivacaine treatment. | nih.govnih.gov |

| Neuropathic Pain (SNI) | Microglia | p-p38 MAPK | p38 MAPK | Marked inhibition of p38 activation and a decrease in the number of p-p38-positive cells. | nih.govnih.gov |

| Neuropathic Pain (SNI) | Microglia | BrdU (proliferation) | p38 MAPK | Significantly inhibited microglial proliferation in the spinal cord. | nih.govnih.gov |

| Inflammatory Pain (CFA) | Mixed Glia | TNF-α, IL-1β, IL-6 | NF-κB | Significantly inhibited the mRNA expression levels of these pro-inflammatory cytokines. | nih.govnih.gov |

| Neuropathic Pain (CCI) | Microglia | M1 Polarization (CD68) | HMGB1/TLR4/NF-κB | Attenuated M1 polarization and promoted M2 (anti-inflammatory) polarization. | mdpi.com |

CFA: Complete Freund's Adjuvant; SNI: Spared Nerve Injury; CCI: Chronic Constriction Injury; GFAP: Glial Fibrillary Acidic Protein; p-p38 MAPK: phosphorylated-p38 Mitogen-Activated Protein Kinase; NF-κB: Nuclear Factor-kappa B; TNF-α: Tumor Necrosis Factor-alpha; IL-1β: Interleukin-1β; IL-6: Interleukin-6; HMGB1: High Mobility Group Box 1; TLR4: Toll-Like Receptor 4.

Investigational Drug Interactions and Pharmacogenomic Considerations with Bupivacaine Hydrochloride

Pharmacokinetic Drug Interactions

Pharmacokinetic interactions can significantly alter the plasma concentration of bupivacaine (B1668057), potentially leading to toxicity or reduced efficacy.

Metabolism Inhibition by Co-Administered Agents

Bupivacaine is primarily metabolized in the liver by the cytochrome P450 (CYP) enzyme system, specifically the CYP3A4 isoenzyme. drugbank.comnih.gov Co-administration of drugs that inhibit this enzyme can lead to decreased metabolism of bupivacaine and consequently, elevated plasma levels and an increased risk of toxicity.

Several drugs are known to inhibit CYP3A4 and may interact with bupivacaine. For instance, the antifungal medication itraconazole (B105839) and the antibiotic erythromycin (B1671065) are known inhibitors. drugs.com Studies have shown that potent CYP3A4 inhibitors can significantly increase the systemic exposure to other drugs metabolized by this pathway. drugs.com While specific studies on the interaction between grapefruit juice and bupivacaine are lacking, grapefruit juice is a known inhibitor of CYP3A4 and could potentially increase bupivacaine plasma concentrations. drugs.com

Conversely, drugs that induce CYP3A4 activity could potentially increase the metabolism of bupivacaine, leading to lower plasma concentrations and potentially reduced anesthetic efficacy.

Table 1: Examples of Drugs Interacting with Bupivacaine Metabolism

| Interacting Agent | Mechanism of Interaction | Potential Clinical Effect on Bupivacaine |

|---|---|---|

| Itraconazole | Inhibition of CYP3A4 | Increased plasma concentration and risk of toxicity |

| Erythromycin | Inhibition of CYP3A4 | Increased plasma concentration and risk of toxicity |

Effects on Plasma Protein Binding

Bupivacaine is highly bound to plasma proteins, primarily alpha-1-acid glycoprotein (B1211001) (AAG) and to a lesser extent, albumin. researchgate.netnih.gov Approximately 95% of bupivacaine in the blood is protein-bound. drugbank.com Only the unbound, or free, fraction of the drug is pharmacologically active and available to exert its anesthetic effect and potentially cause toxicity.

Competition for binding sites on plasma proteins by other drugs can displace bupivacaine, increasing its free concentration. For example, when administered with mepivacaine (B158355), another amide local anesthetic, bupivacaine can displace mepivacaine from its binding sites on AAG, leading to a higher free concentration of mepivacaine and an increased risk of toxicity. researchgate.net

Pharmacodynamic Drug Interactions

Pharmacodynamic interactions occur when one drug alters the physiological or clinical effect of another.

Additive or Synergistic Effects with Other Agents

The toxic effects of local anesthetics are additive. fda.govpfizermedicalinformation.com Therefore, the concurrent use of bupivacaine with other local anesthetics should be approached with caution, as it can increase the risk of systemic toxicity. pfizermedicalinformation.commedscape.com

Furthermore, a synergistic interaction has been observed between intrathecally administered fentanyl and bupivacaine for labor analgesia. nih.gov This combination produces a greater analgesic effect than the sum of their individual effects, allowing for lower doses of each drug and potentially reducing the risk of side effects. nih.gov

The co-administration of bupivacaine with drugs that can cause methemoglobinemia, such as nitrates/nitrites, certain antibiotics, and antineoplastic agents, may increase the risk of developing this condition. pfizermedicalinformation.commedscape.com

Antagonistic Interactions

In some specific contexts, antagonistic interactions with bupivacaine have been observed. For example, in veterinary medicine, in vitro studies have shown that combinations of bupivacaine with certain aminoglycoside antibiotics, like amikacin (B45834) and gentamicin, can result in antagonism, where the local anesthetic decreases the antibiotic's activity. avma.org

Influence of Physiological and Pathophysiological States

The pharmacokinetic and pharmacodynamic properties of bupivacaine can be altered by various physiological and pathophysiological conditions.

Patients with hepatic disease, particularly severe disease, may have a reduced ability to metabolize amide-type local anesthetics like bupivacaine. fda.gov This can lead to the accumulation of the drug and an increased risk of toxic plasma concentrations. fda.gov

Patients with impaired cardiovascular function may be less able to compensate for the cardiovascular effects of bupivacaine, such as the prolongation of atrioventricular conduction. fda.gov

In the postoperative period, an increase in the plasma concentration of AAG is a common physiological response to surgery. nih.gov This can lead to increased protein binding of bupivacaine, resulting in higher total plasma concentrations while the unbound, active concentration may remain stable or even decrease. nih.gov

Elderly patients, especially those with hypertension, may be more susceptible to the hypotensive effects of bupivacaine. fda.gov Furthermore, since bupivacaine is excreted by the kidneys, patients with impaired renal function may have a greater risk of toxic reactions. fda.gov

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| Bupivacaine hydrochloride |

| Albumin |

| Alpha-1-acid glycoprotein |

| Amikacin |

| Bupivacaine |

| Erythromycin |

| Fentanyl |

| Gentamicin |

| Itraconazole |

Hepatic Impairment Effects

This compound, an amide-type local anesthetic, is primarily metabolized in the liver. fda.govpfizer.comfda.gov Consequently, patients with hepatic disease, particularly severe conditions, may have a diminished capacity to metabolize the drug, leading to a greater risk of developing toxic plasma concentrations. pfizer.comdrugs.com The clearance of bupivacaine is largely dependent on liver metabolism and is more sensitive to alterations in the liver's intrinsic enzyme function than to liver perfusion. medicines.org.uk

Studies have shown that various pharmacokinetic parameters of local anesthetics can be significantly altered by the presence of hepatic disease. fda.govpfizermedicalinformation.combaxterpi.com In patients with moderate hepatic impairment, the systemic exposure to bupivacaine and its major metabolite, pipecoloxylidine (PPX), can be increased. fda.gov For instance, one study observed an approximate 1.9-fold increase in the maximum plasma concentration (Cmax) and a 1.6-fold increase in the area under the curve (AUC) for PPX in individuals with moderate hepatic impairment compared to those with normal hepatic function. fda.gov